

M3541: A Technical Deep Dive into its Discovery and Development

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Compound of Interest

Compound Name: M3541

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Abstract

M3541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1] Developed for cancer therapy, particularly in combination with DNA damaging agents like radiotherapy, **M3541** showed promising preclinical activity by preventing the repair of DNA double-strand breaks (DSBs) and sensitizing cancer cells to radiation.[2][3] Despite its preclinical success, the clinical development of **M3541** was halted during a Phase I trial due to a non-optimal pharmacokinetic profile and a lack of dose-response relationship.[4] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical trial results of **M3541**.

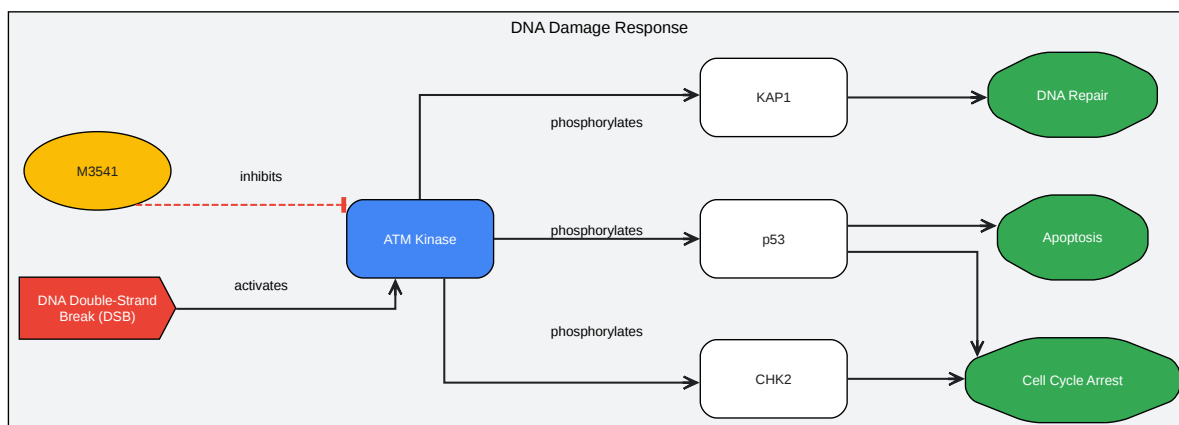
Discovery and Lead Optimization

M3541 belongs to a novel chemical class of 1,3-dihydro-imidazo[4,5-c]quinolin-2-ones.[3] The initial discovery and lead optimization process that led to the identification of **M3541** focused on developing a potent and highly selective inhibitor of ATM kinase. An abstract presented at the American Association for Cancer Research (AACR) Annual Meeting in 2018 mentioned the optimization of an initial hit and its structure-activity relationships (SAR) leading to the clinical candidate **M3541**. However, a detailed medicinal chemistry paper describing this process is not publicly available at the time of this writing. The development aimed to create a sub-nanomolar inhibitor with optimized pharmacological properties suitable for oral administration in combination with DNA damaging cancer therapies.[3]

Mechanism of Action

M3541 is a potent inhibitor of ATM kinase with an IC₅₀ of 0.25 nM in cell-free assays.[1] ATM is a critical serine/threonine protein kinase that plays a central role in the DNA damage response (DDR) pathway.[2] Upon induction of DNA double-strand breaks (DSBs) by agents like ionizing radiation, ATM is activated and phosphorylates a cascade of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[2]

By competitively binding to the ATP-binding site of ATM, **M3541** inhibits its kinase activity.[1] This inhibition prevents the phosphorylation of key downstream targets, including CHK2, KAP1, and p53.[5] The abrogation of ATM signaling disrupts the G1 checkpoint, allowing cells with unrepaired DNA damage to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.[3]



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M3541 inhibits ATM kinase, a key regulator of the DNA damage response.

Preclinical Development

In Vitro Studies

M3541 demonstrated high potency and selectivity for ATM kinase in biochemical assays. Its inhibitory activity was assessed against a panel of kinases, revealing a significant selectivity margin against closely related PIKK family members such as ATR, DNA-PK, and mTOR.[4]

Table 1: Kinase Selectivity of **M3541**

Kinase	IC50 (nM)
ATM	0.25
ATR	>10,000
DNA-PK	1,100
mTOR	>10,000
PI3K α	>10,000
PI3K β	>10,000
PI3K γ	>10,000
PI3K δ	>10,000
(Data sourced from Zimmermann et al., Mol Cancer Ther, 2022, Supplementary Table S1)	

In cellular assays, **M3541** effectively inhibited the phosphorylation of ATM and its downstream substrates in various cancer cell lines, confirming its on-target activity.[5] Furthermore, **M3541** was shown to sensitize multiple tumor cell lines to ionizing radiation and topoisomerase inhibitors in vitro.[3]

In Vivo Studies

Oral administration of **M3541** to nude mice bearing human tumor xenografts demonstrated its potential to enhance the efficacy of radiotherapy. In combination with a clinically relevant

fractionated radiation regimen, **M3541** led to strong anti-tumor activity and even complete tumor regression in some models.[\[3\]](#)

Table 2: In Vivo Efficacy of **M3541** in Combination with Radiotherapy (RT) in a FaDu Xenograft Model

Treatment Group	Mean Tumor Volume (mm ³) at Day 40	Tumor Growth Inhibition (%)
Vehicle	1250	-
M3541 (50 mg/kg)	1100	12
RT (2 Gy x 5)	600	52
M3541 (50 mg/kg) + RT (2 Gy x 5)	150	88

(Data extrapolated from graphical representations in Zimmermann et al., Mol Cancer Ther, 2022)

These in vivo effects were correlated with the inhibition of ATM kinase activity and modulation of its downstream targets within the xenograft tissues.[\[3\]](#)

Clinical Development

Phase I Clinical Trial (NCT03225105)

A Phase I, open-label, multicenter, dose-escalation study was initiated to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor activity of **M3541** in combination with fractionated palliative radiotherapy in patients with solid tumors. [\[4\]](#)[\[6\]](#)

Table 3: Overview of the Phase I Clinical Trial of **M3541**

Parameter	Details
Trial Identifier	NCT03225105
Phase	I
Patient Population	Patients with solid tumors eligible for palliative radiotherapy
Intervention	M3541 (50, 100, 200, or 300 mg) administered orally on days of radiotherapy
Radiotherapy	30 Gy in 10 fractions
Primary Objective	To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D)
Secondary Objectives	Safety, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity
(Information sourced from ClinicalTrials.gov and Waqar et al., Invest New Drugs, 2022)	

Clinical Trial Results

The study enrolled 15 patients across four dose cohorts.^[4] Doses of **M3541** up to 300 mg per fraction day were generally well-tolerated.^{[4][6]} One patient in the 200 mg cohort experienced dose-limiting toxicities (urinary tract infection and febrile neutropenia).^{[4][6]}

Despite the manageable safety profile, the study was terminated early.^{[4][6]} The primary reasons for discontinuation were a non-optimal pharmacokinetic profile and the absence of a clear dose-response relationship.^{[4][6]} **M3541** plasma levels did not increase proportionally with the dose, and there was no observed relationship between the dose and changes in the phosphorylation of ATM.^[4]

Table 4: Pharmacokinetic Parameters of **M3541** (Day 1)

Dose	Cmax (ng/mL)	AUC0-24 (h*ng/mL)
50 mg	113	1240
100 mg	188	2530
200 mg	163	2400
300 mg	157	2260

(Data sourced from Waqar et al., Invest New Drugs, 2022, Table 3)

Three out of the 15 patients (20%) had a confirmed partial or complete response.^{[4][6]} However, due to the PK and dose-response issues, the MTD and RP2D could not be established, and further clinical development of **M3541** was not pursued.^{[4][6]}

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of **M3541** against ATM and other kinases was determined using radiometric kinase assays. Recombinant human kinases were incubated with the substrate, $[\gamma\text{-}^{33}\text{P}]\text{ATP}$, and varying concentrations of **M3541**. The incorporation of ^{33}P into the substrate was measured to determine the kinase activity and calculate the IC_{50} values.

Western Blotting

Cancer cell lines were treated with **M3541** and/or ionizing radiation. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of ATM, CHK2, KAP1, and p53. HRP-conjugated secondary antibodies were used for detection via chemiluminescence.



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A simplified workflow for Western blotting to analyze protein phosphorylation.

In Vivo Xenograft Studies

Human cancer cells (e.g., FaDu) were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into treatment groups. **M3541** was administered orally, and tumors were irradiated using a small animal irradiator. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting).

Conclusion

M3541 is a potent and selective ATM kinase inhibitor that demonstrated significant preclinical efficacy in sensitizing cancer cells to radiation. Its development from a novel chemical scaffold highlighted a promising therapeutic strategy. However, the unfavorable pharmacokinetic properties and lack of a clear dose-response in the Phase I clinical trial led to the discontinuation of its development. The story of **M3541** serves as an important case study in drug development, emphasizing the critical need for optimal pharmacokinetic and pharmacodynamic profiles for clinical success, even for highly potent and selective compounds.

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